molecular formula C19H23N3O2 B6965488 4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one

4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one

Cat. No.: B6965488
M. Wt: 325.4 g/mol
InChI Key: MHKARPVWNCXOBM-UHFFFAOYSA-N
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Description

4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one is a synthetic organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one
  • 4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one

Uniqueness

The uniqueness of 4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methyl groups on the phenyl ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-4-5-14(2)17(10-13)21-6-8-22(9-7-21)19(24)16-11-15(3)20-18(23)12-16/h4-5,10-12H,6-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKARPVWNCXOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC(=O)NC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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